molecular formula C20H20N4O B6505593 1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea CAS No. 1421491-90-8

1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea

Cat. No. B6505593
CAS RN: 1421491-90-8
M. Wt: 332.4 g/mol
InChI Key: ODGWFUURSFDYLY-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea, otherwise known as MIPU, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. MIPU is a heterocyclic compound that has a unique structure that makes it attractive for use in a variety of research applications. The purpose of

Scientific Research Applications

MIPU has been studied for its potential applications in a variety of scientific fields, such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, MIPU has been used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, MIPU has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signal transmission. In materials science, MIPU has been studied for its potential applications in the synthesis of polymers and nanomaterials.

Mechanism of Action

MIPU has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is involved in the regulation of nerve signal transmission. MIPU binds to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
MIPU has been studied for its potential effects on the nervous system. It has been suggested that MIPU can have an excitatory effect on the nervous system, leading to an increase in nerve signal transmission. This can lead to an increase in alertness, focus, and energy levels. MIPU has also been studied for its potential effects on memory and learning. It has been suggested that MIPU can improve memory and learning by increasing the amount of acetylcholine in the brain, which is involved in memory formation and recall.

Advantages and Limitations for Lab Experiments

MIPU has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and has a relatively low cost. Additionally, MIPU has a unique structure that makes it attractive for use in a variety of research applications. However, MIPU has some limitations. For example, it is not very stable and can degrade over time. Additionally, it can be toxic if not handled properly.

Future Directions

MIPU has potential applications in a variety of scientific fields, and there are many possible future directions for research. For example, further research could be conducted to explore the potential of MIPU as an inhibitor of acetylcholinesterase in the treatment of neurological disorders. Additionally, further research could be conducted to explore the potential of MIPU in the synthesis of polymers and nanomaterials. Finally, further research could be conducted to explore the potential of MIPU in the synthesis of other heterocyclic compounds.

Synthesis Methods

MIPU can be synthesized in a three-step process. The first step involves the reaction of 2-methylphenyl isocyanate with 4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenylhydrazine hydrochloride in a basic medium to form the corresponding hydrazone. The second step involves the conversion of the hydrazone to the corresponding oxime by reaction with hydroxylamine hydrochloride in a basic medium. The third and final step involves the conversion of the oxime to MIPU by reaction with formaldehyde in an acidic medium.

properties

IUPAC Name

1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-5-2-3-6-17(14)23-20(25)22-16-10-8-15(9-11-16)18-13-21-19-7-4-12-24(18)19/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGWFUURSFDYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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